(1R,2R,3S,5R)-2-{[(tert-butoxy)carbonyl]amino}-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
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Overview
Description
(1R,2R,3S,5R)-2-{[(tert-butoxy)carbonyl]amino}-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,5R)-2-{[(tert-butoxy)carbonyl]amino}-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid typically involves multiple steps. One common approach is to start with a suitable bicyclic precursor, which undergoes a series of reactions to introduce the Boc-protected amine and carboxylic acid functional groups. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,5R)-2-{[(tert-butoxy)carbonyl]amino}-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The Boc-protected amine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(1R,2R,3S,5R)-2-{[(tert-butoxy)carbonyl]amino}-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R,3S,5R)-2-{[(tert-butoxy)carbonyl]amino}-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amine group can be deprotected under specific conditions, allowing the compound to interact with biological molecules. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.
(1R,2R,3S,5R)-2-[(tert-butoxycarbonyl)amino]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methyl ester: Features a methyl ester group instead of a carboxylic acid, altering its reactivity and solubility.
Uniqueness
The presence of the Boc protecting group in (1R,2R,3S,5R)-2-{[(tert-butoxy)carbonyl]amino}-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid provides unique advantages in synthetic chemistry. It allows for selective reactions at other functional groups while protecting the amine group from unwanted reactions. This makes the compound a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
(1R,2R,3S,5R)-2,6,6-trimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.1]heptane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-14(2,3)21-13(20)17-16(6)10(12(18)19)7-9-8-11(16)15(9,4)5/h9-11H,7-8H2,1-6H3,(H,17,20)(H,18,19)/t9-,10+,11+,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPGXULZNFVFMM-GFOPWETNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)(C)NC(=O)OC(C)(C)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H](C[C@H]2C[C@@H]1C2(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.